molecular formula C17H23BN2O2 B1428772 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 885226-07-3

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1428772
CAS No.: 885226-07-3
M. Wt: 298.2 g/mol
InChI Key: UWYAQNLLLBRAHQ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Features

The IUPAC name 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reflects its hybrid architecture. The molecule comprises:

  • A pyridine ring substituted at the 2-position with a 2,5-dimethylpyrrole group.
  • A pinacol boronate ester at the 5-position of the pyridine, characterized by a 1,3,2-dioxaborolane ring with four methyl substituents.

Molecular Formula : $$ \text{C}{17}\text{H}{23}\text{BN}2\text{O}2 $$
Molecular Weight : 298.19 g/mol.

Structural Descriptors :

  • SMILES Notation : $$ \text{CC1=CC=C(C)N1C1=NC=C(C=C1)B1OC(C)(C)C(C)(C)O1} $$.
  • InChI Key : $$ \text{UWYAQNLLLBRAHQ-UHFFFAOYSA-N} $$.

The planar pyridine core facilitates π-π stacking interactions, while the boronate ester enhances solubility in polar aprotic solvents.

Physicochemical Characteristics

Property Value/Description Source
Physical Form White to off-white crystalline solid
Melting Point Not explicitly reported
Solubility Soluble in THF, DMSO; sparingly in water
Stability Stable under inert atmosphere; hydrolyzes slowly in aqueous media
Purity 95–97% (HPLC)

The compound’s boronate ester group confers sensitivity to moisture, necessitating storage under anhydrous conditions. Its lipophilic profile, indicated by the dimethylpyrrole and tetramethyl dioxaborolane groups, suggests moderate permeability in nonpolar matrices.

Spectroscopic Identification

Infrared (IR) Spectroscopy

Key absorptions (predicted based on functional groups):

  • B–O stretching : 1350–1310 cm$$^{-1}$$ (strong).
  • Aromatic C–H bending : 3050–3010 cm$$^{-1}$$.
  • C=N (pyridine) : 1600–1580 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :
  • δ 1.32 ppm (s, 12H) : Methyl protons of the pinacol boronate.
  • δ 2.25 ppm (s, 6H) : Methyl groups on the pyrrole ring.
  • δ 6.50–7.80 ppm (m, 4H) : Pyridine and pyrrole aromatic protons.
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :
  • δ 24.9 ppm : Methyl carbons of the dioxaborolane.
  • δ 118.5–150.2 ppm : Aromatic carbons (pyridine and pyrrole).
  • δ 83.7 ppm : Quaternary carbon of the boronate ester.
$$^{11}$$B NMR (128 MHz, CDCl$$_3$$) :
  • δ 30–32 ppm : Characteristic for sp$$^2$$-hybridized boron in pinacol esters.

Mass Spectrometry (MS) :

  • Molecular Ion Peak : $$ m/z = 298.19 $$ ($$ \text{[M]}^+ $$).
  • Fragmentation Pattern :
    • Loss of pinacol ($$ \text{C}6\text{H}{12}\text{O}_2 $$): $$ m/z = 176 $$.
    • Pyridine-pyrrole fragment: $$ m/z = 145 $$.

Computational Modeling and Conformational Analysis

Density Functional Theory (DFT) studies at the B97-3c/def2-TZVP level reveal two dominant conformers:

  • Conformer A : Boronate ester coplanar with the pyridine ring, minimizing steric hindrance.
  • Conformer B : Dihedral angle of 45° between the pyrrole and pyridine rings, stabilized by intramolecular CH-π interactions.

Key Geometrical Parameters :

  • B–O Bond Length : 1.36 Å (consistent with sp$$^2$$ boron hybridization).
  • Pyridine-Boronate Dihedral Angle : 12° (Conformer A) vs. 38° (Conformer B).

Conformational energies calculated via DLPNO-CCSD(T1) methods indicate Conformer A is energetically favored by 1.8 kcal/mol. Frontier molecular orbital analysis (HOMO-LUMO gap = 4.1 eV) suggests moderate electronic stability, with the HOMO localized on the pyrrole ring and LUMO on the pyridine-boronate system.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-12-7-8-13(2)20(12)15-10-9-14(11-19-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAQNLLLBRAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C(=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Functionalization of the Pyrrole Ring: The 2,5-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Boronate Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: Both the pyrrole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

    Oxidation: Pyrrole oxides and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrole and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that allow it to interact with various biological targets.

Anticancer Activity :
Research indicates that derivatives of pyrrole compounds can inhibit the growth of cancer cells. For instance, studies have demonstrated that similar compounds exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced tumor growth rates in cancer models.

Mechanism of Action :
The mechanism involves binding to the active site of DHFR and potentially disrupting folate metabolism in cancer cells. This inhibition can lead to increased apoptosis and decreased cell viability in various tumor types.

Catalysis

The presence of the boron moiety in the compound suggests potential applications in catalysis.

Boron-Catalyzed Reactions :
Boron-containing compounds are known to act as catalysts in various organic reactions. The tetramethyl dioxaborolane group can facilitate reactions such as C–C bond formation and other nucleophilic substitutions. This property is particularly useful in organic synthesis for creating complex molecules from simpler precursors .

Reaction TypeCatalytic RoleExample Application
C–C Bond FormationCatalyst for cross-coupling reactionsSynthesis of biaryl compounds
Nucleophilic SubstitutionFacilitates substitution reactionsSynthesis of pharmaceuticals

Material Science

The unique structure of this compound allows it to be utilized in developing advanced materials.

Polymer Chemistry :
The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Research indicates that polymers containing boron can exhibit improved flame retardancy and thermal resistance .

Nanocomposites :
Incorporating this compound into nanocomposite materials can improve their electrical properties and conductivity. This is particularly relevant for applications in electronic devices and sensors .

Case Study 1: Anticancer Drug Development

A study investigated the anticancer properties of a related pyrrole derivative in vitro. The results showed a significant decrease in cell viability across several cancer cell lines after treatment with the compound. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Boron-Catalyzed Organic Synthesis

In another study, researchers utilized this compound as a catalyst for a series of cross-coupling reactions. The results demonstrated high yields and selectivity for biaryl products under mild conditions, showcasing its potential as a versatile catalyst in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In catalysis, the boronate ester group can facilitate various coupling reactions. In biological systems, the compound may interact with specific proteins or nucleic acids, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of boronic esters containing pyridine or fused heterocyclic cores. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
Target Compound C₁₇H₂₃BN₂O₂ 298.20 2,5-Dimethylpyrrole, dioxaborolane 885226-07-3 High steric bulk, Suzuki coupling
3-Chloro-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₁H₁₃BClN₂O₂ 250.50 Chloro, pyrrolopyridine core N/A Halogenated, enhanced electrophilicity
3-Ethyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₅H₂₁BN₂O₂ 272.15 Ethyl, pyrrolopyridine core 1573171-45-5 Improved lipophilicity
3-Trifluoromethyl-5-(dioxaborolan-2-yl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 CF₃, pyridine core 1084953-47-8 Electron-withdrawing, polar
4-Morpholino-5-(dioxaborolan-2-yl)pyridine C₁₅H₂₃BN₂O₃ 290.16 Morpholine, pyridine core 485799-04-0 Enhanced solubility

Key Comparative Insights

Core Structure Variations Pyridine vs. Substituent Effects:

  • Electron-Donating Groups (e.g., 2,5-Dimethylpyrrole) : Increase steric hindrance and reduce electrophilicity at the boron center, slowing coupling kinetics but improving stability .
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance reactivity in cross-coupling by polarizing the B–O bond, as seen in 3-trifluoromethyl and 3-chloro derivatives .

Applications in Suzuki-Miyaura Coupling The target compound’s dimethylpyrrole group may necessitate optimized reaction conditions (e.g., higher temperatures or stronger bases) compared to less hindered analogs like 4-morpholinopyridine boronate () . Halogenated derivatives (e.g., 3-chloro-pyrrolopyridine boronate, ) are prone to competitive dehalogenation, limiting their utility in sequential coupling reactions .

Commercial Availability and Cost The target compound is available from suppliers like BLD Pharm Ltd. (Catalog No. 148340) at research-scale quantities . Morpholine-substituted analogs (e.g., 4-morpholino derivative, CAS 485799-04-0) are priced at ¥21,000/5g, reflecting higher synthesis complexity .

Table 2: Reactivity and Stability

Compound Reactivity in Suzuki Coupling Stability (Ambient) Solubility (Common Solvents)
Target Compound Moderate High DMSO, THF, Dichloromethane
3-Chloro-pyrrolopyridine boronate High Moderate DMF, Acetonitrile
3-Trifluoromethyl-pyridine boronate Very High Low THF, Ethanol
4-Morpholino-pyridine boronate Moderate High Water, Methanol

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : Pyrrolopyridine boronic esters (e.g., ) are intermediates in kinase inhibitor synthesis, leveraging their fused heterocyclic cores for target engagement .
  • Materials Science : The target compound’s stability makes it suitable for synthesizing luminescent polymers, whereas trifluoromethylated analogs are used in electronic materials .
  • Synthetic Challenges : Steric hindrance in the target compound complicates coupling with bulky aryl halides, necessitating tailored catalysts (e.g., Pd-XPhos) .

Biological Activity

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C15H20B2N2O2
  • Molecular Weight: 288.14 g/mol

The presence of both pyridine and pyrrole rings in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that compounds containing pyrrole and pyridine moieties exhibit a range of biological activities, including:

  • Antibacterial Activity: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives have been noted for their antiproliferative effects in cancer cell lines.
  • Enzyme Inhibition: The ability to inhibit specific enzymes makes these compounds valuable in drug development.

1. Antibacterial Activity

Studies have demonstrated that derivatives of pyrrole and pyridine exhibit significant antibacterial properties. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

These findings suggest that the compound may possess similar antibacterial activity due to its structural characteristics.

2. Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results:
    • Compound X (similar structure) showed a 50% reduction in cell viability at a concentration of 10 µM over 48 hours.

This indicates that the compound under investigation may also exhibit cytotoxic effects on cancer cells.

3. Enzyme Inhibition

Research has focused on the enzyme-inhibitory properties of pyrrole and pyridine derivatives:

Enzyme TargetIC50 Value (µM)
GSK-3β45.8
Dihydrofolate Reductase25.0

These results highlight the potential for the compound to act as a GSK-3β inhibitor, which is relevant in neurodegenerative diseases and cancer therapies.

Case Studies

A notable case study involved the synthesis and testing of a related compound in a monoclonal antibody production system. The study revealed that:

  • The addition of the compound improved cell-specific productivity by enhancing glucose uptake while suppressing excessive cell growth.
  • Final monoclonal antibody concentration reached 1,098 mg/L, significantly higher than controls.

This study underscores the compound's potential utility in biopharmaceutical production processes.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example:
  • Step 1 : Prepare the boronate ester intermediate (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives) using Pd-catalyzed borylation (e.g., Pd(PPh₃)₄) with pinacol borane.
  • Step 2 : Couple the boronate ester with a halogenated pyrrole derivative (e.g., 2-bromo-2,5-dimethylpyrrole) under basic conditions (e.g., K₂CO₃) in a mixed solvent system (dioxane/H₂O) at 80–105°C .
  • Key Considerations : Use inert atmosphere (N₂/Ar) to prevent boronate oxidation, and monitor reaction progress via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns. For example, the pyridine ring protons (δ 7.5–8.5 ppm) and pyrrole protons (δ 5.5–6.5 ppm) should show distinct splitting patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water.

Advanced Research Questions

Q. How does the thermal stability of this compound influence its application in materials science?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct under N₂ or air to determine decomposition temperatures. For pyridine-boronate complexes, mass loss events at 200–300°C typically correspond to ligand dissociation .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events. For example, spin crossover (SCO) behavior in Fe-pyridine complexes can be detected via enthalpy changes .
  • Key Insight : Particle size and crystallinity (analyzed via XRD) significantly affect thermal stability due to gate-opening structural transformations .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Parameter Screening : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF) to optimize yields.
  • Mechanistic Studies : Use ¹¹B NMR to monitor boronate ester stability under reaction conditions. Unstable intermediates may require in situ protection (e.g., trimethylamine additives) .
  • Case Study : Conflicting yields in Suzuki reactions may arise from trace moisture or oxygen; use rigorous drying (molecular sieves) and degassing protocols .

Q. How can computational modeling predict the compound’s electronic properties for sensor design?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution on the boronate group.
  • Molecular Dynamics (MD) : Simulate interactions with guest molecules (e.g., NO, CO) to assess potential for gas-sensing applications .
  • Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data to refine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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